4-[3-(Trifluoromethyl)phenyl]butan-2-one
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Overview
Description
4-[3-(Trifluoromethyl)phenyl]butan-2-one is an organic compound with the molecular formula C11H11F3O. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a butan-2-one moiety. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-(Trifluoromethyl)phenyl]butan-2-one typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with a suitable ketone precursor under controlled conditions. One common method includes the use of a Grignard reagent, where 3-(trifluoromethyl)benzaldehyde reacts with a Grignard reagent derived from butan-2-one. The reaction is carried out in an anhydrous environment to prevent the hydrolysis of the Grignard reagent.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of catalytic hydrogenation or other advanced techniques to ensure high yield and purity. The reaction conditions are optimized to achieve efficient conversion rates and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products using suitable reducing agents.
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethyl group or other substituents on the phenyl ring are replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4-[3-(Trifluoromethyl)phenyl]butan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where trifluoromethyl-containing compounds have shown efficacy.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[3-(Trifluoromethyl)phenyl]butan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their function and subsequent physiological effects.
Comparison with Similar Compounds
- 4-(Trifluoromethyl)phenylacetone
- 4-(Trifluoromethyl)phenylmethanol
- 4-(Trifluoromethyl)phenylacetic acid
Comparison: 4-[3-(Trifluoromethyl)phenyl]butan-2-one is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns, biological activities, and applications. For instance, the presence of the butan-2-one moiety can influence its reactivity in oxidation and reduction reactions compared to compounds with different functional groups.
Biological Activity
4-[3-(Trifluoromethyl)phenyl]butan-2-one, with the molecular formula C11H11F3O, is an organic compound that exhibits significant biological activity due to the presence of a trifluoromethyl group. This group enhances the compound's lipophilicity, allowing it to penetrate biological membranes and interact with various molecular targets. The following sections explore its biological activities, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a trifluoromethyl group attached to a phenyl ring, which is further linked to a butanone moiety. This unique structure contributes to its stability and reactivity in biological systems.
Property | Value |
---|---|
Molecular Formula | C11H11F3O |
Molecular Weight | 224.20 g/mol |
Lipophilicity | High |
Solubility | Organic solvents |
This compound interacts with specific enzymes and receptors, enhancing selectivity and potency. The trifluoromethyl group significantly influences its binding affinity towards molecular targets, which is crucial for its pharmacological effects. Research indicates that compounds with similar structures often exhibit varied biological activities based on their specific functional groups and arrangements.
Target Interactions
- Enzyme Inhibition : The compound has shown potential in inhibiting cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. This suggests possible anti-inflammatory properties.
- Antimicrobial Activity : Preliminary studies indicate that it may possess bactericidal activity against certain strains of bacteria, although further research is needed to establish specific mechanisms .
Antimicrobial Activity Assessment
In a study assessing the antimicrobial properties of various compounds, this compound was tested against multiple bacterial strains. The results indicated a promising antibacterial effect, particularly against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The minimum inhibitory concentration (MIC) was determined to be in the range of 6.3 to 23 µM, demonstrating its potential as an effective antimicrobial agent .
Structure-Activity Relationship (SAR)
A structure-activity relationship study highlighted how modifications to the molecular structure could enhance or diminish biological activity. For instance, variations in the position of the trifluoromethyl group on the phenyl ring were shown to influence binding affinity and potency against targeted receptors . This underscores the importance of chemical modifications in drug design.
Applications in Medicinal Chemistry
The unique properties of this compound make it a candidate for further exploration in medicinal chemistry:
- Drug Development : Its ability to inhibit COX enzymes positions it as a potential candidate for developing anti-inflammatory drugs.
- Antimicrobial Agents : Given its demonstrated antibacterial activity, it may serve as a lead compound in the search for new antibiotics.
Properties
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]butan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O/c1-8(15)5-6-9-3-2-4-10(7-9)11(12,13)14/h2-4,7H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWTUNDDNMDLDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC(=CC=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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